molecular formula C25H21ClN2 B307485 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole)

3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole)

Cat. No. B307485
M. Wt: 384.9 g/mol
InChI Key: UFEFBIFPLIVLLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole), also known as CBMI, is a synthetic compound that belongs to the family of indole derivatives. CBMI is a potential anticancer agent that has been studied extensively due to its promising anticancer activity against various cancer types. CBMI is a yellow crystalline solid that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) involves the inhibition of various enzymes and proteins that are involved in cell division and DNA replication. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has also been shown to inhibit the activity of cyclin-dependent kinases, which are proteins that are involved in cell division.
Biochemical and Physiological Effects:
3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been shown to induce cell death in cancer cells by activating apoptosis, which is a programmed cell death mechanism. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has also been shown to inhibit the growth and proliferation of cancer cells by suppressing the activity of certain enzymes and proteins that are involved in cell division and DNA replication. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) is its potential as a selective anticancer agent with low toxicity in normal cells. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has also been shown to have a wide range of anticancer activity against various cancer types. However, one of the main limitations of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) is its low solubility in aqueous solutions, which can limit its potential for use in clinical settings.

Future Directions

There are several future directions for research on 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole). One potential direction is the development of more efficient synthesis methods for 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) that can improve the yield and purity of the compound. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) in vivo, which can provide insights into the optimal dosing and administration of the compound. Additionally, the investigation of the potential synergistic effects of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) with other anticancer agents can provide insights into the development of combination therapies for cancer treatment.

Synthesis Methods

The synthesis of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) involves the reaction of 4-chlorobenzaldehyde and 1-methylindole in the presence of an acid catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization. The yield of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) is typically around 60-70%.

Scientific Research Applications

3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been extensively studied for its anticancer activity against various cancer types, including breast cancer, lung cancer, and leukemia. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been shown to induce cell death in cancer cells by activating apoptosis, which is a programmed cell death mechanism. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has also been shown to inhibit the growth and proliferation of cancer cells by suppressing the activity of certain enzymes and proteins that are involved in cell division and DNA replication.

properties

Product Name

3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole)

Molecular Formula

C25H21ClN2

Molecular Weight

384.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)-(1-methylindol-3-yl)methyl]-1-methylindole

InChI

InChI=1S/C25H21ClN2/c1-27-15-21(19-7-3-5-9-23(19)27)25(17-11-13-18(26)14-12-17)22-16-28(2)24-10-6-4-8-20(22)24/h3-16,25H,1-2H3

InChI Key

UFEFBIFPLIVLLZ-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C(C3=CC=C(C=C3)Cl)C4=CN(C5=CC=CC=C54)C

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C3=CC=C(C=C3)Cl)C4=CN(C5=CC=CC=C54)C

Origin of Product

United States

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